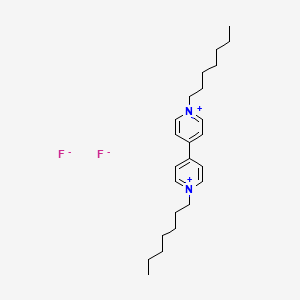
1,1'-Diheptyl-4,4'-bipyridin-1-ium difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, a class of compounds widely used in coordination chemistry and electrochemistry. The compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the bipyridine ring, along with two fluoride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with heptyl bromide in the presence of a base, followed by the introduction of fluoride ions. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: Bases like potassium carbonate or sodium hydride are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while substitution reactions can produce various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a redox-active compound in electrochemistry.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and supercapacitors.
Mécanisme D'action
The mechanism by which 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride exerts its effects involves its interaction with molecular targets and pathways. In electrochemistry, it acts as a redox-active compound, participating in electron transfer reactions. In biological systems, it may inhibit specific enzymes or receptors, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) and bromide ions.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride ions.
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical and physical properties compared to its bromide or chloride counterparts. The heptyl groups also contribute to its distinct characteristics, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
56343-78-3 |
|---|---|
Formule moléculaire |
C24H38F2N2 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H38N2.2FH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
XBTUVXYWTMIEBA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[F-].[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


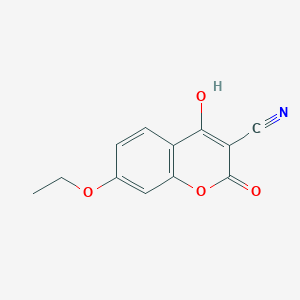
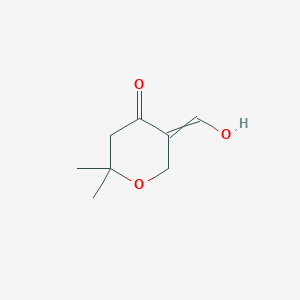

![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

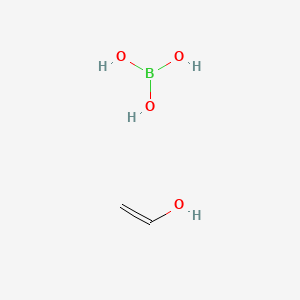
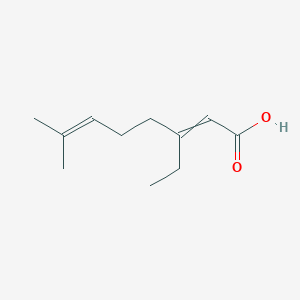
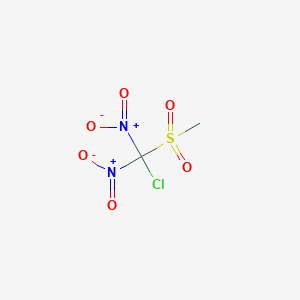
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


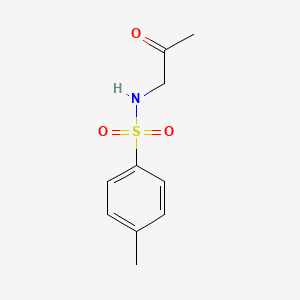
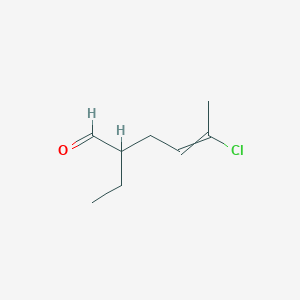
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
